2-chloro-4-ethylbenzoic acid
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Overview
Description
2-chloro-4-ethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and an ethyl group at the fourth position. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-4-ethylbenzoic acid can be synthesized through various methods. One common method involves the chlorination of 4-ethylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 60-70°C to ensure the selective chlorination at the second position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of chlorine gas to a solution of 4-ethylbenzoic acid in an appropriate solvent, with the reaction mixture being continuously stirred and maintained at the desired temperature.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-ethylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Reduction: Lithium aluminium hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: 2-hydroxy-4-ethylbenzoic acid, 2-amino-4-ethylbenzoic acid.
Reduction: 2-chloro-4-ethylbenzyl alcohol.
Oxidation: 2-chloro-4-carboxybenzoic acid.
Scientific Research Applications
2-chloro-4-ethylbenzoic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and as a reference standard in pharmaceutical testing.
Material Science: It is used in the study of new materials and their properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-ethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceutical research, its mechanism of action would depend on the specific drug being developed and its target within the body. Generally, the presence of the chlorine atom and the ethyl group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-ethylbenzoic acid: Lacks the chlorine atom, affecting its reactivity.
2-chloro-4-methylbenzoic acid: Has a methyl group instead of an ethyl group, affecting its steric properties.
Uniqueness
2-chloro-4-ethylbenzoic acid is unique due to the presence of both the chlorine atom and the ethyl group, which together influence its chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1261868-02-3 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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